4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy-
Overview
Description
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- is a compound belonging to the class of acridine derivatives. These compounds are known for their planar structure, which allows them to intercalate between DNA base pairs, making them significant in the field of medicinal chemistry, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- typically involves the following steps:
Formation of Acridine Core: The acridine core is synthesized through a series of condensation reactions involving anthranilic acid and a suitable aldehyde.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the acridine derivative with an appropriate amine, such as N-(2-(dimethylamino)ethyl)amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can have different biological activities and properties .
Scientific Research Applications
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- has several scientific research applications:
Chemistry: Used as a DNA intercalator in studies of DNA structure and function.
Biology: Investigated for its potential to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
Medicine: Explored as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation. By inserting itself between DNA base pairs, it disrupts the normal function of the DNA, inhibiting processes such as replication and transcription. This action is particularly effective against rapidly dividing cancer cells. The molecular targets include topoisomerase enzymes, which are essential for DNA unwinding and replication .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-9-aminoacridine-4-carboxamide
- N-(2-(dimethylamino)butyl)-9-aminoacridine-4-carboxamide
Uniqueness
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- is unique due to the presence of the methoxy group at the 5-position, which can influence its DNA-binding properties and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic profiles compared to other acridine derivatives .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-5-methoxyacridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22(2)11-10-20-19(23)15-8-4-6-13-12-14-7-5-9-16(24-3)18(14)21-17(13)15/h4-9,12H,10-11H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBYFEFTGDBYAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=CC3=C(C(=CC=C3)OC)N=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147695 | |
Record name | 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106626-73-7 | |
Record name | 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106626737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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